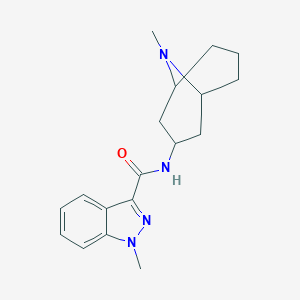

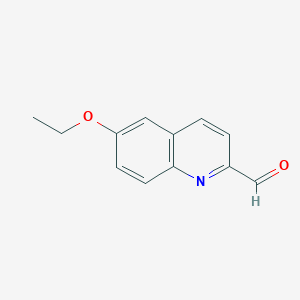

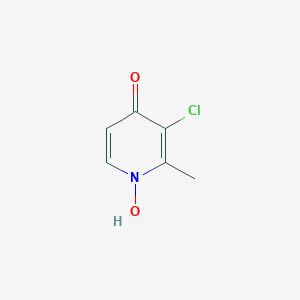

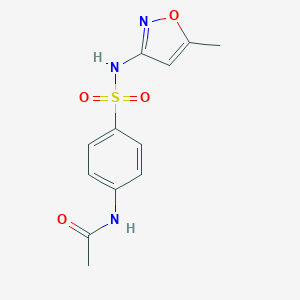

5-甲氧基-9-氧代-9,10-二氢吖啶-4-羧酸

描述

Synthesis Analysis

The synthesis of related acridine compounds often involves multi-step reactions starting from simple precursors. For example, the Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions has been used to yield related compounds, showcasing the versatility and complexity of synthesizing acridine derivatives (Rewcastle & Denny, 1987).

Molecular Structure Analysis

The molecular structure of acridine derivatives has been extensively studied, revealing that these compounds can exhibit varied geometries and electronic configurations. For instance, research on similar compounds has shown the stabilization of molecular structures through networks of short-range interactions and the influence of substituents on the acridine skeleton's geometry, contributing to the understanding of how structural modifications impact the chemical behavior of these molecules (Niziołek et al., 2009).

Chemical Reactions and Properties

Acridine derivatives undergo a range of chemical reactions, influenced by their structural features. For example, the excited state intramolecular proton transfer in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid has been demonstrated, highlighting the complex photophysical behavior of these compounds. Theoretical calculations support the occurrence of this process, underscoring the role of molecular structure in dictating the chemical reactivity of acridine derivatives (Sobczyk et al., 2002).

Physical Properties Analysis

The physical properties of acridine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the crystallographic analysis of similar compounds reveals how molecular packing and intermolecular interactions contribute to the material's physical properties, providing insights into the design of materials with desired characteristics (Niziołek et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, such as acidity, basicity, reactivity with nucleophiles or electrophiles, and photophysical behavior, are critical for its potential applications. Studies on related compounds have shown how modifications in the acridine core affect these properties, guiding the synthesis of derivatives with tailored chemical behaviors for specific applications (Sobczyk et al., 2002).

科学研究应用

氢氧根和甲氧根离子的产生:Ackmann 和 Fréchet (1996) 在发表在《化学通讯》上的研究中探讨了该化合物通过光照射产生氢氧根和甲氧根离子的用途 (Ackmann & Fréchet, 1996)。

异构甲氧基衍生物的合成:Sukhomlinov 和 Maksimets (1965) 研究了其在合成 6-硝基-9-氯吖啶和 6-硝基吖啶酮的异构甲氧基衍生物中的应用,详见《杂环化合物化学》 (Sukhomlinov & Maksimets, 1965)。

各种异构化合物的合成:Campaigne 和 Shutske (1975) 在《杂环化学杂志》中描述了其在合成不同异构化合物及其衍生物中的用途 (Campaigne & Shutske, 1975)。

碱金属离子的主动和竞争性转运载体:山口等人 (1988) 在《日本化学会会报》中报道,他们利用它作为碱金属离子通过液膜和萃取到有机层的载体 (Yamaguchi et al., 1988)。

黄嘌呤-4-乙酸的类似物:Gamage 等人 (1992) 在《抗癌药物设计》中的研究发现,它是黄嘌呤-4-乙酸的类似物,后者在小鼠中诱发出血性坏死 (Gamage et al., 1992)。

取代的 9-氧代-9, 10-二羟基吖啶-4-羧酸的合成:Rewcastle 和 Denny (1987) 在《合成通讯》中报道了其在合成这些化合物中的应用 (Rewcastle & Denny, 1987)。

7-磺基二甲基氨基吖啶衍生物的合成:Skripkina 等人 (1971) 在《杂环化合物化学》中指出,他们利用它合成了这些衍生物 (Skripkina et al., 1971)。

神经活性氨基酸的前体:Papageorgiou 和 Corrie (2000) 在《四面体》中的研究中将其确定为神经活性氨基酸的前体 (Papageorgiou & Corrie, 2000)。

抑制大肠杆菌中与结合蛋白相关的转运:Richarme (1985) 发现,5-甲氧基吲哚-2-羧酸(一种相关化合物)抑制了大肠杆菌中某些糖的转运,详见《生物化学和生物物理学报》 (Richarme, 1985)。

多巴胺和血清素受体拮抗剂的合成:Hirokawa 等人 (2000) 在《化学与制药公告》中报道了其在合成强效拮抗剂中的效率 (Hirokawa et al., 2000)。

抗菌活性:Hansen 等人 (2005) 在《生物有机与药物化学快报》中指出,其衍生物具有中等的全细胞抗菌活性 (Hansen et al., 2005)。

安全和危害

属性

IUPAC Name |

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRKZQRHDTJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455527 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

CAS RN |

88377-31-5 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。